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Compound of Interest
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Cat. No.: B560491 Get Quote

These application notes provide a comprehensive guide for researchers, scientists, and drug

development professionals on the use of GSK1059865, a potent and highly selective orexin-1

receptor (OX1R) antagonist, in various animal models of addiction. The protocols and data

presented are based on established preclinical studies and are intended to facilitate the

investigation of the orexin system's role in substance use disorders and the evaluation of

GSK1059865 as a potential therapeutic agent.

Introduction
The orexin system, consisting of two neuropeptides (orexin-A and orexin-B) and their receptors

(OX1R and OX2R), plays a crucial role in regulating a wide range of physiological functions,

including wakefulness, feeding, and reward-seeking behaviors.[1][2] Growing evidence

implicates the orexin system, particularly signaling through the OX1R, in the pathophysiology of

addiction.[1][3][4] GSK1059865 is a highly selective antagonist for the OX1R, demonstrating

approximately 100-fold greater selectivity for OX1R over OX2R. This selectivity makes it a

valuable tool for dissecting the specific contributions of OX1R in addiction-related behaviors.

Studies have shown that GSK1059865 can effectively reduce drug-seeking and consumption in

animal models of alcohol, cocaine, and compulsive eating disorders. Notably, its efficacy is

more pronounced in models of high motivation and compulsive drug-seeking, suggesting a

potential therapeutic utility in treating severe addiction.
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The following tables summarize quantitative data from key studies investigating the effects of

GSK1059865 in animal models of addiction.

Table 1: Effects of GSK1059865 on Ethanol Consumption in Mice

Animal
Model

Strain
Treatmen
t

Dose
(mg/kg,
i.p.)

Route
Key
Findings

Referenc
e

Chronic

Intermittent

Ethanol

(CIE)

Exposure

C57BL/6J

mice

GSK10598

65
3, 10, 30 i.p.

Significantl

y

decreased

ethanol

drinking in

a dose-

dependent

manner in

CIE-

exposed

(dependent

) mice.

Air-

Exposed

(Non-

dependent)

C57BL/6J

mice

GSK10598

65
3, 10, 30 i.p.

Decreased

ethanol

drinking

only at the

highest

dose (30

mg/kg).

Sucrose

Intake

C57BL/6J

mice

GSK10598

65
3, 10, 30 i.p.

No

significant

effect on

sucrose

intake.

Table 2: Effects of GSK1059865 on Cocaine-Induced Behaviors in Rodents
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Animal
Model

Strain
Treatmen
t

Dose
(mg/kg)

Route
Key
Findings

Referenc
e

Cocaine-

Induced

Conditione

d Place

Preference

(CPP)

Rats
GSK10598

65

Not

specified

Not

specified

Dose-

dependentl

y reduced

the

expression

of cocaine-

induced

CPP.

Table 3: Effects of GSK1059865 on Compulsive Eating Behavior in Rats

Animal
Model

Strain
Treatmen
t

Dose
(mg/kg)

Route
Key
Findings

Referenc
e

Binge

Eating

Model

(Chronic

Stress/Foo

d

Restriction)

Rats
GSK10598

65
10, 30 gavage

Potently

inhibited

compulsive

eating of

highly

palatable

food.

Control (No

Stress/Foo

d

Restriction)

Rats
GSK10598

65
10, 30 gavage

No

significant

effect on

the intake

of highly

palatable

food.

Experimental Protocols
Protocol 1: Chronic Intermittent Ethanol (CIE) Exposure
Model in Mice to Assess the Efficacy of GSK1059865
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This protocol is designed to induce a state of ethanol dependence in mice, characterized by

increased voluntary ethanol consumption, and to evaluate the effect of GSK1059865 on this

behavior.

Materials:

GSK1059865

Vehicle (e.g., 0.5% HPMC in distilled water, or saline)

Ethanol (95%)

Sucrose

Standard mouse chow and water

Vapor inhalation chambers

C57BL/6J mice

Procedure:

Baseline Ethanol Intake:

House mice individually and provide them with 24-hour access to two bottles: one

containing 10% (v/v) ethanol and the other containing water.

Measure fluid consumption daily for at least two weeks to establish a stable baseline of

ethanol intake.

Chronic Intermittent Ethanol (CIE) Exposure:

Divide the mice into two groups: CIE-exposed and air-exposed (control).

Place the CIE-exposed group in vapor inhalation chambers and expose them to ethanol

vapor for 16 hours per day. Adjust the ethanol concentration to achieve target blood

ethanol levels (e.g., 150-200 mg/dL).
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The air-exposed group is placed in identical chambers with normal air circulation.

This exposure is typically conducted for 4 consecutive days, followed by 3 days of

abstinence in their home cages with access to water and chow only. This constitutes one

cycle.

Repeat this cycle for a total of 4-5 weeks to induce an escalation of ethanol intake.

Testing the Effect of GSK1059865:

Following the final CIE or air exposure cycle, return the mice to their home cages and

provide them with the two-bottle choice (10% ethanol and water).

Administer GSK1059865 or vehicle via intraperitoneal (i.p.) injection 30 minutes before the

start of the dark cycle (the primary drinking period for mice).

Test a range of doses (e.g., 3, 10, 30 mg/kg) in a within-subjects or between-subjects

design.

Measure ethanol and water consumption over a 24-hour period.

Control for Specificity (Sucrose Intake):

To determine if the effect of GSK1059865 is specific to ethanol and not a general

suppression of reward, a separate cohort of mice can be tested for sucrose intake.

Provide mice with a two-bottle choice of 3% (w/v) sucrose solution and water.

Administer GSK1059865 or vehicle and measure sucrose and water consumption.

Data Analysis:

Analyze ethanol preference (ethanol intake/total fluid intake) and ethanol consumption (g/kg

body weight).

Use appropriate statistical tests (e.g., ANOVA, t-tests) to compare the effects of

GSK1059865 between the CIE-exposed and air-exposed groups.
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Protocol 2: Conditioned Place Preference (CPP) Model
to Assess the Effect of GSK1059865 on Cocaine Reward
This protocol evaluates the ability of GSK1059865 to block the rewarding effects of cocaine as

measured by CPP.

Materials:

GSK1059865

Vehicle

Cocaine hydrochloride

CPP apparatus (a box with two distinct compartments with different visual and tactile cues)

Rats or mice

Procedure:

Pre-Conditioning (Baseline Preference):

On day 1, place the animal in the CPP apparatus with free access to both compartments

for 15 minutes.

Record the time spent in each compartment to determine any initial preference. Animals

showing a strong unconditioned preference for one compartment are typically excluded.

Conditioning:

This phase typically lasts for 6-8 days, with one conditioning session per day.

On alternate days, administer cocaine (e.g., 10-20 mg/kg, i.p.) and immediately confine

the animal to one of the compartments for 30 minutes.

On the intervening days, administer saline and confine the animal to the other

compartment for 30 minutes. The pairing of the drug with a specific compartment should

be counterbalanced across animals.
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Testing the Effect of GSK1059865 on CPP Expression:

On the test day, administer GSK1059865 or vehicle.

After a pre-treatment time (e.g., 30-60 minutes), place the animal in the CPP apparatus

with free access to both compartments for 15 minutes.

Record the time spent in each compartment.

Data Analysis:

Calculate the preference score as the time spent in the drug-paired compartment minus the

time spent in the saline-paired compartment.

Compare the preference scores between the GSK1059865-treated and vehicle-treated

groups to determine if the antagonist blocked the expression of cocaine-induced CPP.
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Caption: Orexin signaling pathway and the antagonistic action of GSK1059865 at the OX1R.
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Caption: Experimental workflow for the Chronic Intermittent Ethanol (CIE) model.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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